2-Chloro-5-(2-methoxyethoxy)aniline
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Overview
Description
2-Chloro-5-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H11ClNO2. It is characterized by the presence of a chloro group and a methoxyethoxy group attached to an aniline moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Substitution Reaction: One common method involves the direct substitution of a suitable precursor, such as 2-chloro-5-nitroaniline, with 2-methoxyethanol under acidic conditions.
Reductive Amination: Another approach is the reductive amination of 2-chloro-5-(2-methoxyethoxy)phenol with aniline derivatives in the presence of reducing agents like sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups, such as alkyl or aryl groups, at the aniline nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.
Substitution: Various alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced aniline derivatives.
Substitution Products: Alkylated or arylated aniline derivatives.
Scientific Research Applications
2-Chloro-5-(2-methoxyethoxy)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-(2-methoxyethoxy)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In drug discovery, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological processes.
Comparison with Similar Compounds
2-Chloro-5-(2-methoxyethoxy)phenol: Similar structure but with a hydroxyl group instead of an amino group.
2-Methoxyethanol: A related compound used in various chemical syntheses.
2-(2-Methoxyethoxy)ethyl chloride: Another related compound with different functional groups.
Uniqueness: 2-Chloro-5-(2-methoxyethoxy)aniline is unique due to its combination of chloro and methoxyethoxy groups, which confer specific chemical properties and reactivity patterns not found in the related compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
2-chloro-5-(2-methoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDLRZCLVKVYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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